molecular formula C9H14O2 B6244920 7-oxaspiro[4.5]decan-2-one CAS No. 2408971-09-3

7-oxaspiro[4.5]decan-2-one

Cat. No. B6244920
CAS RN: 2408971-09-3
M. Wt: 154.2
InChI Key:
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Description

7-oxaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C9H14O2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 7-oxaspiro[4.5]decan-2-one can be achieved through a novel Lewis acid catalyzed Prins/pinacol cascade process. This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of 7-oxaspiro[4.5]decan-2-one is represented by the InChI code: 1S/C9H14O2/c10-8-2-4-9(6-8)3-1-5-11-7-9/h1-7H2 . The molecular weight of this compound is 154.21 .


Physical And Chemical Properties Analysis

7-oxaspiro[4.5]decan-2-one is a liquid at room temperature . Its molecular weight is 154.21 and its molecular formula is C9H14O2 .

Safety and Hazards

The safety information for 7-oxaspiro[4.5]decan-2-one includes several hazard statements: H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-oxaspiro[4.5]decan-2-one can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium hydride", "Bromine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Diethyl ether", "Tetrahydrofuran", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of sodium hydride to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then brominated to form the corresponding bromo compound.", "Step 3: The bromo compound is reduced using sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then oxidized using acetic acid and sodium hydroxide to form the corresponding ketone.", "Step 5: The ketone is then reacted with methanol and hydrochloric acid to form the corresponding methyl ketal.", "Step 6: The methyl ketal is then hydrolyzed using sodium hydroxide to form the corresponding ketone.", "Step 7: The ketone is then cyclized using diethyl ether and tetrahydrofuran to form the spiro compound.", "Step 8: The spiro compound is then purified using water, sodium chloride, and sodium sulfate to obtain the final product, 7-oxaspiro[4.5]decan-2-one." ] }

CAS RN

2408971-09-3

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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